1-((1-(1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
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Description
1-((1-(1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C16H19N7O2 and its molecular weight is 341.375. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
The compound interacts with the bacterium, inhibiting its growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to its inhibition .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . Moreover, it has been found to be non-toxic to human cells .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability.
Biological Activity
The compound 1-((1-(1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one (CAS Number: 2415510-20-0) is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N5O, with a molecular weight of 335.4 g/mol. The structure features multiple heterocycles, including a pyrazine moiety and a triazole ring, which are known for their diverse biological activities.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the triazole ring may contribute to its ability to modulate enzyme activity or receptor binding, influencing various biological processes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing the pyrazine structure have shown efficacy against various bacterial strains through inhibition of bacterial type IV secretion systems .
Anticancer Potential
Preliminary data suggest that the compound may possess anticancer properties. In vitro studies on related pyrazine derivatives have demonstrated apoptosis-inducing effects in cancer cell lines, potentially through mechanisms involving caspase activation and modulation of apoptotic pathways .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Some pyrazine derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound may also exhibit similar activity. For example, certain analogs showed IC50 values indicating potent inhibition of these enzymes .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to This compound :
Comparative Analysis
Comparing this compound with other azetidine and pyridazine derivatives reveals unique features:
Compound | Structure | Biological Activity |
---|---|---|
Similar Azetidine Derivative | Contains simpler heterocycles | Moderate antimicrobial activity |
Pyridazine Analog | Lacks triazole ring | Lower anticancer efficacy |
The combination of multiple heterocycles in This compound enhances its potential for diverse biological interactions.
Properties
IUPAC Name |
1-[[1-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2/c1-11-5-18-14(6-17-11)16(25)22-9-13(10-22)23-8-12(19-20-23)7-21-4-2-3-15(21)24/h5-6,8,13H,2-4,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYAZPTZCZSREY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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